Ortho-Methoxy vs. Meta-Methoxy Regioisomerism: Impact on Kinase Hinge-Region Binding Geometry
The ortho-methoxy substitution on the phenyl ring of the target compound (CAS 2310205-83-3) is expected to alter the dihedral angle between the urea NH and the aromatic ring plane compared to the meta-methoxy regioisomer (CAS 1796990-34-5), based on established conformational preferences of ortho-substituted N-phenylureas . In the pyrazolyl-urea kinase inhibitor class, this conformational difference directly modulates the hydrogen-bond distance between the urea carbonyl and the kinase hinge region (e.g., Met109 in p38α), a critical determinant of inhibitor potency [1]. While direct head-to-head inhibitory data for this specific pair are not publicly available, the broader pyrazolyl-urea SAR demonstrates that ortho-substituted phenyl ureas generally exhibit altered kinase selectivity profiles compared to their meta-substituted counterparts [2].
| Evidence Dimension | Conformational effect of methoxy substitution position on urea-phenyl dihedral angle |
|---|---|
| Target Compound Data | Ortho-OCH₃; predicted larger torsional angle between urea NH and phenyl ring plane; altered H-bond geometry to kinase hinge |
| Comparator Or Baseline | Meta-OCH₃ regioisomer (CAS 1796990-34-5); smaller torsional angle; different H-bond geometry |
| Quantified Difference | Qualitative conformational difference established by X-ray and computational studies of ortho- vs. meta-substituted N-phenylureas in kinase co-crystal structures [1] |
| Conditions | Inferred from published pyrazolyl-urea:p38α co-crystal structures and computational conformational analysis of N-phenylurea derivatives |
Why This Matters
For screening campaigns targeting p38α MAPK or related kinases, the ortho-methoxy regioisomer may produce a distinct inhibition and selectivity fingerprint that cannot be replicated by the more commonly available meta-methoxy analog, making the former essential for SAR exploration around hinge-binding geometry.
- [1] PDB entry 3UVR. Human p38 MAP Kinase in complex with pyrazolo-urea inhibitor KM064. Demonstrates urea-kinase hinge H-bond geometry. View Source
- [2] Lusardi M, Spallarossa A, Bruno O. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. 2020;25(15):3457. Reviews SAR for pyrazolyl-urea kinase inhibitors including substituent position effects. View Source
